molecular formula C17H13Cl2NO4S B15282903 5,7-Dichloro-8-quinolinyl 2-methoxy-5-methylbenzenesulfonate

5,7-Dichloro-8-quinolinyl 2-methoxy-5-methylbenzenesulfonate

Cat. No.: B15282903
M. Wt: 398.3 g/mol
InChI Key: MGWHVJAQYNHUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-8-quinolinyl 2-methoxy-5-methylbenzenesulfonate is a chemical compound known for its unique structure and properties It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains both chloro and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-8-quinolinyl 2-methoxy-5-methylbenzenesulfonate typically involves the chlorination of 8-hydroxyquinoline followed by sulfonation and methoxylation reactions. One common method involves dissolving 8-hydroxyquinoline in acetic acid and passing chlorine gas through the solution until it turns golden yellow. The reaction mixture is then poured into water to precipitate the product, which is filtered and recrystallized from acetone .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-8-quinolinyl 2-methoxy-5-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the chloro groups to hydrogen or other substituents.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

5,7-Dichloro-8-quinolinyl 2-methoxy-5-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It may be investigated for its antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-8-quinolinyl 2-methoxy-5-methylbenzenesulfonate involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity. The quinoline core can intercalate into DNA or interact with proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-8-hydroxy-2-methylquinoline: A closely related compound with similar structural features but different functional groups.

    5,7-Dichloro-2-methyl-8-quinolinol: Another similar compound with variations in the substituents on the quinoline ring.

    8-Hydroxy-5-nitroquinoline: A compound with a nitro group instead of chloro groups, leading to different chemical properties.

Uniqueness

5,7-Dichloro-8-quinolinyl 2-methoxy-5-methylbenzenesulfonate is unique due to its combination of chloro, methoxy, and sulfonate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other quinoline derivatives.

Properties

Molecular Formula

C17H13Cl2NO4S

Molecular Weight

398.3 g/mol

IUPAC Name

(5,7-dichloroquinolin-8-yl) 2-methoxy-5-methylbenzenesulfonate

InChI

InChI=1S/C17H13Cl2NO4S/c1-10-5-6-14(23-2)15(8-10)25(21,22)24-17-13(19)9-12(18)11-4-3-7-20-16(11)17/h3-9H,1-2H3

InChI Key

MGWHVJAQYNHUJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.